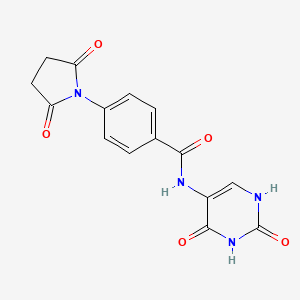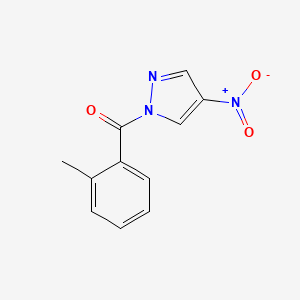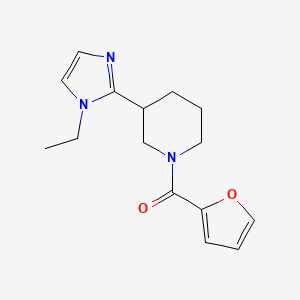
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid
Übersicht
Beschreibung
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid, also known as MTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDA is a thiadiazole derivative that possesses a carboxylic acid functional group and a methoxyphenyl substituent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
A series of 1,3,4-thiadiazole derivatives, including those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives displayed significant activity against several microbial strains, highlighting their potential in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Anticancer Activity
The synthesis of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and their cytotoxicity analysis against human cancer cell lines have been conducted. Some derivatives demonstrated significant cytotoxicity, showing promise in cancer research (Kumar, Kumar, Chang, & Shah, 2010).
Auxin Activities
Research on ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives, including 5-substituted-2-amino-1,3,4-thiadiazoles, has been conducted. The findings indicate limited auxin activities and some antiblastic effects on wheat gemma, contributing to agricultural chemistry studies (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Corrosion Inhibition
A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in acidic environments shows a high degree of protection. This research is pivotal in industrial applications, particularly in corrosion science (Attou et al., 2020).
Liquid Crystalline Behaviors
Investigations into carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have revealed insights into their liquid crystalline behaviors. This research is significant for materials science, particularly in the development of liquid crystal displays and related technologies (Jaffer, Aldhaif, & Tomi, 2017).
Platelet Aggregation Inhibitory Activity
Research on 4,5-bis(substituted)-1,2,3-thiadiazoles, including those with methoxyphenyl groups, has identified compounds with potential antithrombotic activity. This is particularly relevant for medical research in the development of blood-thinning medications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-5-3-2-4-6(7)8-9(10(13)14)12-16-11-8/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPINLNSWDXTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NSN=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(5-methyl-2-furyl)methylene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5596833.png)

![N-cyclopropyl-N'-[4-(3-methylpyridin-4-yl)phenyl]urea](/img/structure/B5596839.png)







![2-(trans-4-hydroxycyclohexyl)-9-[(2E)-3-phenylprop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5596915.png)
![6-chloro-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B5596916.png)
![(4aR*,7aS*)-N,N-dimethyl-4-[3-(2-pyridinyl)propanoyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5596922.png)
